5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Description
5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound belonging to the class of phenanthridinone derivatives.
Properties
Molecular Formula |
C25H23NO3 |
|---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H23NO3/c1-28-16-11-13-22(29-2)19(14-16)25-24-18(8-5-9-21(24)27)23-17-7-4-3-6-15(17)10-12-20(23)26-25/h3-4,6-7,10-14,25-26H,5,8-9H2,1-2H3 |
InChI Key |
FWVSAJAQOABOBG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the palladium-catalyzed annulation of appropriate precursors . The reaction conditions often involve the use of palladium catalysts, such as Pd(OAc)₂, in the presence of ligands and bases under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the phenanthridinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives .
Scientific Research Applications
5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyflavone: Another compound with similar structural features and biological activities.
4H-1-Benzopyran-4-one, 5,7-dimethoxy-2-phenyl-: Shares the dimethoxyphenyl moiety and exhibits comparable chemical properties.
Uniqueness
5-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its specific phenanthridinone core structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
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